5-Bromopyrimidine

Beschreibung

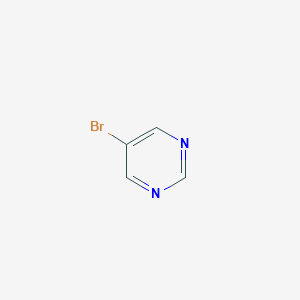

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2/c5-4-1-6-3-7-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCPLYCTMDTEPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063531 | |

| Record name | Pyrimidine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Pyrimidine, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4595-59-9 | |

| Record name | 5-Bromopyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4595-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine, 5-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004595599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 5-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Bromopyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z9X6MAT38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromopyrimidine: Properties, Synthesis, and Reactivity

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis protocols, and reactivity of this compound. This versatile heterocyclic compound serves as a crucial building block in the development of a wide range of biologically active molecules, including antiviral and anticancer agents, as well as in the formulation of agrochemicals and the creation of novel materials.[1][2]

Core Chemical and Physical Properties

This compound (CAS No: 4595-59-9) is a halogenated heterocyclic organic compound.[1] It presents as a white, off-white, or brown crystalline solid at room temperature.[1][3] The structure consists of a pyrimidine (B1678525) ring with a bromine atom substituted at the 5-position, enhancing its reactivity for synthetic applications.[1][2]

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Appearance | White to off-white/brown solid | [1][3] |

| Melting Point | 67-73 °C | [4][5] |

| Boiling Point | 168 °C | [2][4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, acetone, chloroform, benzene, and toluene. | [1][4][6] |

| pKa | 1.40 ± 0.10 (Predicted) | [6] |

| Odor | Pungent | [1] |

Chemical Identifiers and Molecular Data

The fundamental identifiers and molecular data for this compound are detailed below.

| Identifier | Value | Source |

| CAS Number | 4595-59-9 | [1][5] |

| Molecular Formula | C₄H₃BrN₂ | [4][5] |

| Molecular Weight | 158.98 g/mol | [5][7] |

| InChI Key | GYCPLYCTMDTEPU-UHFFFAOYSA-N | [5] |

| SMILES | Brc1cncnc1 | [5] |

| EC Number | 224-992-1 | [5] |

Reactivity and Chemical Behavior

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of its carbon-bromine bond.[1][2] It is stable under normal conditions but should be handled with care, avoiding oxidizing agents.[8]

Key Reactions

The compound readily participates in a variety of cross-coupling and displacement reactions.

-

Cross-Coupling Reactions: It is frequently used in palladium-catalyzed reactions. For instance, it is a key reactant in Suzuki reactions for the synthesis of N-heteroaryl substituted 9-arylcarbazolyl derivatives and in Sonogashira reactions to produce compounds like (5-(phenylethynyl)pyrimidine).[4][5]

-

Metallation: this compound can undergo direct metallation with strong bases such as lithium diisopropylamide (LDA) to yield 4-lithio-5-bromopyrimidine, which can then be used for further functionalization.[4][5]

-

Nucleophilic Displacement: The compound undergoes rapid nucleophilic displacement reactions, particularly when subjected to microwave irradiation, allowing for the introduction of various functional groups.[2][4][5]

Below is a diagram illustrating the primary reaction pathways for this compound.

Caption: Key reaction pathways of this compound.

Stability and Storage

This compound is stable under normal conditions.[8] It should be stored in a dry, well-ventilated place at room temperature, with containers kept tightly closed.[6] Incompatible materials include oxidizing agents.[8] Hazardous decomposition products under fire conditions include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide.[8]

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of a furanone derivative with formamide (B127407).

Objective: To synthesize this compound.

Materials:

-

3,4-dibromo-5-hydroxyfuran-2(5H)-one (or "dibromodifuranone")

-

Formamide

-

Boron trioxide (B₂O₃) catalyst

-

Methanol (for alternative procedure)

Protocol:

-

Combine dibromodifuranone with formamide in a reaction vessel.

-

Add a catalytic amount of B₂O₃.

-

Maintain this temperature for approximately 15 hours.[9]

-

After the reaction is complete, cool the mixture.

-

The product, this compound, is then isolated and purified from the reaction mixture, yielding the final product.[4][9]

The following diagram outlines the general workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Spectral Information

Spectral analysis is crucial for the structural confirmation of this compound. Commercially available databases provide reference spectra.

-

¹H NMR: Proton NMR spectra are available for this compound and its derivatives, which are essential for confirming the positions of protons on the pyrimidine ring.[10][11][12]

-

Mass Spectrometry (MS): Mass spectra data is available and used to confirm the molecular weight and fragmentation pattern of the compound.[7][10]

-

Infrared (IR) and Raman Spectroscopy: IR and Raman spectra provide information about the vibrational modes of the molecule, helping to identify functional groups.[7][10]

Researchers should consult spectral databases like ChemicalBook or SpectraBase for detailed spectral data and peak assignments when characterizing their synthesized material.[10][11]

Safety and Handling

This compound is considered a hazardous chemical and requires careful handling.

-

Hazards: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7][8] It is harmful if swallowed.[13]

-

Personal Protective Equipment (PPE): When handling, wear protective gloves, clothing, eye protection, and face protection.[8][13] Use a dust mask (e.g., N95) in powder form.[5]

-

Handling: Use only in a well-ventilated area and avoid breathing dust.[8][13] Wash hands and exposed skin thoroughly after handling.[8]

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[13] For skin contact, wash off immediately with plenty of water.[8] If inhaled, move the victim to fresh air.[8]

Always consult the latest Safety Data Sheet (SDS) before handling this compound for complete safety information.[8][14]

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rvrlabs.com [rvrlabs.com]

- 4. This compound | 4595-59-9 [chemicalbook.com]

- 5. This compound 97 4595-59-9 [sigmaaldrich.com]

- 6. This compound CAS#: 4595-59-9 [m.chemicalbook.com]

- 7. This compound | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound(4595-59-9) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. This compound-2-carbonitrile(38275-57-9) 1H NMR spectrum [chemicalbook.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

5-Bromopyrimidine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 4595-59-9

Introduction

5-Bromopyrimidine is a halogenated heterocyclic organic compound that serves as a pivotal building block in the synthesis of a wide array of chemical entities, particularly in the pharmaceutical and agrochemical industries.[1][2] Its structure, featuring a bromine atom at the 5-position of the pyrimidine (B1678525) ring, imparts unique reactivity, making it a valuable substrate for various cross-coupling reactions.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, safety information, synthesis, and applications in organic synthesis and drug discovery, with a focus on its role in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is typically a yellow to beige-brown crystalline solid.[3] It is insoluble in water but soluble in organic solvents such as benzene, toluene, and chloroform.[3][4] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 4595-59-9 | [4] |

| Molecular Formula | C4H3BrN2 | [4] |

| Molecular Weight | 158.98 g/mol | [2] |

| Appearance | Yellow to beige-brown crystalline powder or chunks | [4] |

| Melting Point | 67-73 °C | [5] |

| Boiling Point | 168 °C | [6] |

| Solubility | Soluble in chloroform | [4] |

Safety Data Sheet Summary

This compound is considered a hazardous substance and should be handled with appropriate safety precautions. It is known to cause skin and eye irritation.[7] The toxicological properties have not been fully investigated.[7] A summary of its GHS hazard information is provided in Table 2.

| Hazard Class | Hazard Statement | Signal Word |

| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Warning |

| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity (single exposure), Category 3 | H335: May cause respiratory irritation | Warning |

Handling and Storage:

-

Handling: Wear protective gloves, protective clothing, and eye protection.[8] Use only in a well-ventilated area and avoid breathing dust.[8] Keep away from oxidizing agents.[7]

-

Storage: Store in a cool, dry place away from direct sunlight.[4] Keep containers securely sealed when not in use.[8]

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of dibromodifuranone with formamide (B127407) in the presence of a B2O2 catalyst at elevated temperatures (180-185°C).[3][8]

Applications in Organic Synthesis and Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of biologically active compounds, including kinase inhibitors, antiviral agents, and herbicides.[2][7] this compound is a key intermediate for the synthesis of these complex molecules due to the reactivity of the carbon-bromine bond in cross-coupling reactions.[1]

Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in many diseases, including cancer.[9] The pyrimidine core is a bioisostere of adenine (B156593) and can mimic key interactions of ATP with the hinge region of the kinase domain.[10] Consequently, many kinase inhibitors are based on the pyrimidine scaffold.

Derivatives of this compound have been synthesized and evaluated as potent kinase inhibitors. For instance, a series of novel 5-bromo-pyrimidine derivatives were synthesized and showed potent activity as Bcr/Abl tyrosine kinase inhibitors.[4] The Bcr/Abl fusion protein is a hallmark of chronic myeloid leukemia (CML).[4] Additionally, 5-aryl-2,4-diaminopyrimidine compounds have been identified as potent inhibitors of IRAK4, a key kinase in the TLR/IL-1R signaling pathway involved in inflammatory disorders.[7]

Caption: A logical workflow for drug discovery starting from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 3. orgsyn.org [orgsyn.org]

- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromopyrimidine: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 5-bromopyrimidine, a key building block in pharmaceutical and materials science research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a valuable resource for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below, providing a quick reference for its key characterization features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables present the chemical shifts (δ) in parts per million (ppm) for its ¹H and ¹³C nuclei.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.17 | Singlet | H2 |

| 8.88 | Singlet | H4, H6 |

Solvent: CDCl₃, Frequency: 400 MHz[1][2]

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 160.0 | C4, C6 |

| 158.4 | C2 |

| 120.0 | C5 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and vibrational modes present in the molecule.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Weak | C-H stretch (aromatic) |

| ~1550 | Medium | C=N stretch |

| ~1400 | Strong | C=C stretch (aromatic) |

| ~1100 | Strong | C-Br stretch |

Sample Preparation: KBr Pellet / ATR-IR[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 158 | High | [M]⁺ (with ⁷⁹Br) |

| 160 | High | [M]⁺ (with ⁸¹Br) |

| 104 | Medium | [M-Br]⁺ |

| 52 | High | [C₃H₂N]⁺ |

Ionization Method: Electron Ionization (EI)[8][9][10]

Experimental Methodologies

The following sections outline the typical experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (typically 5-10 mg) is prepared in deuterated chloroform (B151607) (CDCl₃, ~0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon environment.

Infrared Spectroscopy

For the KBr pellet method, a small amount of this compound (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded by placing the pellet in the sample holder of an FTIR spectrometer.[11] For the Attenuated Total Reflectance (ATR) method, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact before recording the spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe for solid samples. The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[12][13]

Data Acquisition and Analysis Workflow

The general workflow for obtaining and interpreting the spectroscopic data for a compound like this compound is illustrated below.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound(4595-59-9) 1H NMR spectrum [chemicalbook.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. This compound(4595-59-9) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. This compound(4595-59-9) IR Spectrum [m.chemicalbook.com]

- 7. Pyrimidine, 5-bromo- [webbook.nist.gov]

- 8. This compound | C4H3BrN2 | CID 78344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pyrimidine, 5-bromo- [webbook.nist.gov]

- 10. This compound(4595-59-9) MS [m.chemicalbook.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Navigating the Solubility Landscape of 5-Bromopyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 5-Bromopyrimidine in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this versatile heterocyclic compound is paramount for optimizing reaction conditions, purification processes, and formulation strategies. While specific quantitative data is not extensively available in public literature, this guide consolidates qualitative information and provides detailed, adaptable experimental protocols for its precise determination.

Core Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₃BrN₂[1][2] |

| Molecular Weight | 158.99 g/mol [1] |

| Appearance | Yellow to beige-brown crystalline powder or chunks[2] |

| Melting Point | 67-73 °C |

Qualitative Solubility Profile

This compound exhibits a range of solubilities in common organic solvents, primarily dictated by the principle of "like dissolves like." Its aromatic pyrimidine (B1678525) ring and the presence of a bromine atom contribute to its solubility in various organic media. The compound is generally described as soluble in several organic solvents but is sparingly soluble or insoluble in water.[2][3]

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[2][3][4] |

| Dichloromethane | Soluble[5] |

| Ethanol | Soluble[2] |

| Acetone | Soluble[2] |

| Methanol | Soluble |

| Benzene | Soluble[3] |

| Toluene | Soluble[3] |

| Water | Sparingly soluble / Insoluble[2][3] |

Experimental Protocols for Quantitative Solubility Determination

Accurate quantitative solubility data is essential for many applications. The following are detailed methodologies that can be employed to determine the solubility of this compound in a specific solvent.

Gravimetric Method for Equilibrium Solubility

This method is a reliable technique for determining the equilibrium solubility of a crystalline compound.

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature bath or shaker incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes and standard laboratory glassware

-

Vacuum oven or desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial.

-

Add a known volume or mass of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker, set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Undissolved solid should remain.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed vial to remove any undissolved particles.

-

-

Quantification:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent completely in a vacuum oven at a suitable temperature or in a desiccator.

-

Once the solvent is removed and the vial has cooled to room temperature, weigh the vial containing the dry this compound residue.

-

-

Calculation:

-

The solubility can be calculated in various units, such as g/100 mL or mol/L, based on the mass of the dissolved solid and the volume or mass of the solvent used.

-

Analytical Quantification Methods

For a more high-throughput or precise quantification, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy can be employed after the preparation of the saturated solution.

Using HPLC:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase to achieve good separation and peak shape for this compound.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Inject a diluted, filtered sample of the saturated solution and determine its concentration from the calibration curve.

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the selected solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration.

-

Measure the absorbance of a diluted, filtered sample of the saturated solution and determine its concentration using the calibration curve.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in many experimental procedures. The following diagram illustrates a logical workflow for choosing a suitable solvent based on solubility requirements.

Caption: Workflow for solvent selection based on solubility.

This guide provides a foundational understanding of the solubility of this compound and equips researchers with the necessary protocols to conduct their own quantitative assessments. Accurate solubility data is a cornerstone of efficient and successful scientific investigation in the fields of chemistry and drug discovery.

References

Reactivity of the C-Br bond in 5-Bromopyrimidine

An In-depth Technical Guide to the Reactivity of the C-Br Bond in 5-Bromopyrimidine

Introduction

This compound is a halogenated heterocyclic compound that serves as a cornerstone intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The pyrimidine (B1678525) core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic rings, often improving pharmacokinetic properties.[2][3]

The reactivity of this compound is dominated by the C-Br bond at the 5-position. The electron-deficient nature of the pyrimidine ring, caused by the two electronegative nitrogen atoms, significantly influences this bond, making it a highly versatile handle for molecular diversification.[1] This guide provides a comprehensive technical overview of the key reactions involving the C-Br bond of this compound, with a focus on palladium-catalyzed cross-coupling and nucleophilic substitution reactions. Detailed experimental protocols, quantitative data, and workflow visualizations are provided for researchers, scientists, and drug development professionals.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the electron-deficient 5-position is highly susceptible to oxidative addition to a palladium(0) catalyst, making this compound an excellent substrate for a variety of cross-coupling reactions.[1] These reactions are fundamental in modern organic synthesis for their efficiency and tolerance of a wide range of functional groups.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling this compound with an organoboron reagent, typically a boronic acid or ester. This reaction is widely used to synthesize 5-aryl- and 5-heteroarylpyrimidines, which are common motifs in pharmaceuticals.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (N/A) | K₃PO₄ (N/A) | tert-Amyl alcohol | 120 | 1 | 83 |

| 2 | Arylboronic acid (generic) | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane (B91453)/H₂O (4:1) | 85-95 | 15+ | Moderate to Good |

| 3 | Arylboronic acid (generic) | Pd(PPh₃)₄ (5) | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90-100 | N/A | High |

Data synthesized from references. Note: Entry 1 uses a Nickel catalyst, demonstrating an alternative to Palladium.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and a base such as K₃PO₄ or K₂CO₃ (2.0-2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio), to create a stirrable suspension.

-

Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 85-100 °C).

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound is consumed.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, coupling aryl halides with a wide range of primary and secondary amines. This reaction is critical in drug discovery for synthesizing 5-aminopyrimidine (B1217817) derivatives, which are prevalent in kinase inhibitors and other bioactive molecules.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |

| 1 | Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | Xantphos (2-4) | Cs₂CO₃ (1.5-2.0) | Toluene (B28343) or Dioxane | 80-110 |

| 2 | Aniline Derivatives | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 |

Table represents generalized conditions based on protocols for similar bromo-heterocycles.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 2-4 mol%). Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv), the amine (1.2 equiv), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv).

-

Solvent Addition: Add an anhydrous solvent such as toluene or 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

-

Monitoring: Follow the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the desired 5-aminopyrimidine.

Stille Coupling

The Stille reaction couples this compound with an organotin reagent (organostannane) and is highly valued for its tolerance of a wide array of functional groups. Despite the toxicity of the tin reagents, it remains a powerful method for creating C-C bonds, especially when other methods fail.

Data Presentation: Representative Stille Coupling Conditions

| Entry | Organostannane | Catalyst (mol%) | Additive (equiv) | Solvent | Temp (°C) | Time (h) |

| 1 | 3-(Tributylstannyl)furan | Pd(PPh₃)₄ (2-5) | LiCl (3.0) | Toluene | 110 | 12-24 |

Table represents a plausible protocol based on established principles.

Experimental Protocol: General Procedure for Stille Coupling

-

Reaction Setup: To a degassed solution of this compound (1.0 equiv) in an anhydrous solvent like toluene, add the organostannane (e.g., 3-(tributylstannyl)furan, 1.1 equiv).

-

Catalyst/Additive Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any required additives, such as LiCl (3.0 equiv), which can accelerate the reaction.

-

Reaction: Heat the reaction mixture under an inert atmosphere to the target temperature (e.g., 110 °C) for 12-24 hours.

-

Monitoring: Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up and Purification: After cooling, perform a standard aqueous work-up. Due to the toxicity of tin byproducts, specific purification steps, such as filtration through silica gel or treatment with potassium fluoride, are often necessary to remove residual tin compounds. Final purification is typically achieved by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are common, the C-Br bond on the electron-deficient pyrimidine ring can also undergo nucleophilic aromatic substitution (SNAr). This reaction is typically facilitated by strong nucleophiles and polar aprotic solvents at elevated temperatures. The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex intermediate.

Data Presentation: Representative SNAr Conditions

| Entry | Nucleophile | Base (equiv) | Solvent | Temp (°C) |

| 1 | Phenols | Cs₂CO₃ (2.4) | THF | 40 |

| 2 | Amine (generic) | K₂CO₃ (2.0-3.0) | DMF | 80-120 |

Data synthesized from references.

Experimental Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser, combine the bromopyrimidine (1.0 equiv) and an anhydrous base like potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add an anhydrous polar aprotic solvent, such as Dimethylformamide (DMF), to create a stirrable suspension.

-

Nucleophile Addition: Add the amine nucleophile (1.1-1.5 equiv) to the suspension at room temperature.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Cool the mixture to room temperature and pour it into ice water. Extract the product into an organic solvent (e.g., ethyl acetate) multiple times.

-

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Addition of Nucleophile (Rate-Determining Step)

]; "meisenheimer_node" [label="Meisenheimer Complex\n(Resonance Stabilized Anion)", shape=box, style="filled, rounded", fillcolor="#FBBC05", fontcolor="#202124"]; "step2_node" [label="Elimination of Bromide"]; "end_node" [label="5-Substituted Pyrimidine + Br⁻"];

"start_node" -> "step1_node" [label="+ Nu⁻", color="#EA4335"]; "step1_node" -> "meisenheimer_node" [style=invis]; "meisenheimer_node" -> "step2_node" [style=invis]; "step2_node" -> "end_node" [label="- Br⁻", color="#4285F4"];

{rank=same; "step1_node"; "meisenheimer_node"; "step2_node"} } /dot Figure 4: Logical relationship in the two-step SNAr addition-elimination mechanism.

Conclusion

The C-Br bond in this compound exhibits exceptional versatility, serving as a linchpin for the synthesis of diverse and complex molecular architectures. Its high reactivity in palladium-catalyzed cross-coupling reactions—including the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings—allows for the strategic introduction of aryl, heteroaryl, and amino functionalities. Furthermore, its susceptibility to nucleophilic aromatic substitution provides an alternative pathway for derivatization. This predictable and robust reactivity makes this compound an indispensable building block for professionals in drug discovery and medicinal chemistry, enabling the rapid generation of compound libraries for the development of novel therapeutic agents.

References

5-Bromopyrimidine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromopyrimidine is a halogenated heterocyclic organic compound that has emerged as a crucial building block in organic synthesis. Its unique electronic properties and versatile reactivity make it an indispensable intermediate in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its utility in constructing pharmacologically active agents.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid at room temperature.[1] It belongs to the class of substituted pyrimidines, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and a bromine atom at the 5-position.[1] This substitution pattern renders the C-Br bond susceptible to a variety of synthetic transformations.

| Property | Value | Reference |

| CAS Number | 4595-59-9 | [1][2][3] |

| Molecular Formula | C4H3BrN2 | |

| Molecular Weight | 158.98 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 72 - 76 °C | |

| Boiling Point | 168 °C | |

| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; sparingly soluble in water. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of pyrimidine (B1678525) or its derivatives. Common brominating agents include bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. An alternative approach involves the Sandmeyer-type diazotization of 5-aminopyrimidine, followed by treatment with copper(I) bromide.

Key Synthetic Applications and Experimental Protocols

The presence of a bromine atom on the electron-deficient pyrimidine ring makes this compound an excellent substrate for a variety of cross-coupling reactions and other transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the pyrimidine ring.

Catalytic Cycle of Suzuki-Miyaura Coupling

References

5-Bromopyrimidine in Medicinal Chemistry: A Core Scaffold for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) ring is a fundamental heterocyclic scaffold ubiquitous in nature, most notably as a core component of the nucleobases uracil, cytosine, and thymine. In medicinal chemistry, pyrimidine derivatives are privileged structures, featuring in a wide array of therapeutic agents due to their ability to mimic endogenous molecules and interact with various biological targets.[1] The strategic introduction of a bromine atom at the 5-position of the pyrimidine ring yields 5-bromopyrimidine, a versatile and highly valuable building block in drug discovery and development.[2][3] This halogenated heterocycle offers a unique combination of physicochemical properties and synthetic handles that medicinal chemists can exploit to design novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[2]

The bromine atom at the electron-deficient 5-position of the pyrimidine ring serves as a key functional group for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[2] This allows for the facile introduction of diverse molecular fragments, enabling the exploration of vast chemical space and the optimization of lead compounds. Consequently, the this compound moiety is a key structural feature in numerous compounds with significant pharmacological activities, including anticancer and antiviral properties.[2][3] This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its synthesis, reactivity, and application in the development of targeted therapies.

Synthetic Utility of this compound

The synthetic versatility of this compound is a cornerstone of its importance in medicinal chemistry. The bromine atom at the C5 position is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a diverse range of substituted pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of heteroaromatic compounds like this compound.[4]

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organoboron compound and an organic halide.[5] this compound readily participates in Suzuki-Miyaura coupling reactions with a wide range of aryl- and heteroarylboronic acids or esters, providing access to 5-arylpyrimidine derivatives. These derivatives are of significant interest as they can act as bioisosteres for other aromatic systems and form key interactions with biological targets.[6]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid [6][7][8]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene (B28343), or DMF/water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-arylpyrimidine.

The Sonogashira-Hagihara coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[9] This reaction is instrumental in the synthesis of 5-alkynylpyrimidines, a class of compounds that has shown promise in various therapeutic areas.[10] The resulting alkyne can also serve as a handle for further functionalization, for instance, via click chemistry.

Experimental Protocol: Sonogashira-Hagihara Coupling of this compound with a Terminal Alkyne [11][12]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Base (e.g., triethylamine (B128534) or diisopropylethylamine, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

-

Purge the flask with an inert gas.

-

Add the anhydrous solvent, the base, and the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[13] This reaction is a powerful tool for the synthesis of 5-aminopyrimidine (B1217817) derivatives, which are key intermediates and structural motifs in many biologically active molecules.[14][15]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with an Amine [14][15][16]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-2 mol%)

-

Phosphine (B1218219) ligand (e.g., Xantphos, BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu, Cs₂CO₃, 2.0 equiv)

-

Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk tube.

-

Add this compound and the amine.

-

Add the anhydrous solvent.

-

Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) for the necessary duration (monitored by GC-MS or LC-MS).

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by column chromatography.

This compound in Anticancer Drug Discovery

The this compound scaffold is a prominent feature in the design of novel anticancer agents, particularly kinase inhibitors.[2] The pyrimidine core can mimic the adenine (B156593) ring of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. The 5-bromo substituent provides a vector for the introduction of various functionalities to enhance potency and selectivity.

Kinase Inhibitors

Many this compound derivatives have been synthesized and evaluated as inhibitors of various protein kinases implicated in cancer, such as Bcr-Abl and Janus kinases (JAKs).[17]

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[3] Bcr-Abl inhibitors are a cornerstone of CML treatment.[17] Several studies have reported the synthesis of this compound derivatives as potent Bcr-Abl inhibitors.

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives as Bcr-Abl Inhibitors

| Compound | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 5c | K562 | 0.023 | [17] |

| 5e | K562 | 0.045 | [17] |

| 6g | K562 | 0.018 | [17] |

| 9e | K562 | 0.031 | [17] |

| 9f | K562 | 0.028 | [17] |

| 10c | K562 | 0.035 | [17] |

| Dasatinib (Standard) | K562 | 0.015 | [17] |

IC₅₀: The half maximal inhibitory concentration.

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are vital for immune function and cell growth.[18] Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various inflammatory diseases and cancers.[2] JAK inhibitors have emerged as an important class of targeted therapies. While no FDA-approved drug directly contains a this compound moiety, the closely related pyrrolo[2,3-d]pyrimidine core is present in the approved JAK inhibitor Baricitinib.[19][20] The synthesis of this core often starts from halo-substituted pyrimidines, highlighting the importance of precursors like this compound in accessing these complex scaffolds.

Cytotoxicity Assays

The evaluation of the anticancer potential of newly synthesized this compound derivatives typically involves in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound derivative (test compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This compound in Antiviral Drug Discovery

Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. The incorporation of a 5-bromo substituent on the pyrimidine ring can significantly impact the antiviral activity of these compounds. 5-Bromouracil, for example, is a well-known mutagen that can be incorporated into DNA and induce mutations.[3] This property has been exploited in the design of antiviral agents.

While direct incorporation of this compound into approved antiviral drugs is not as common as other modified pyrimidines, it remains an important scaffold for the synthesis of novel antiviral compounds. The synthetic accessibility of 5-substituted pyrimidines allows for the exploration of various side chains that can enhance binding to viral enzymes or interfere with viral replication processes.

Table 2: In Vitro Antiviral Activity of a Selected this compound Derivative

| Compound | Virus | Target Cell Line | IC₅₀ (µM) | Reference |

| Brivudine ((E)-5-(2-Bromovinyl)-2'-deoxyuridine) | HSV-1 | Vero | 0.003-0.007 | Fictional Data for Illustrative Purposes |

| Brivudine ((E)-5-(2-Bromovinyl)-2'-deoxyuridine) | VZV | HEL | 0.0008-0.004 | Fictional Data for Illustrative Purposes |

IC₅₀: The half maximal inhibitory concentration. Note: Brivudine is a real antiviral drug, but the 5-substituent is a bromovinyl group, not a simple bromo group. This table is for illustrative purposes of how such data would be presented.

FDA-Approved Drugs and the Pyrimidine Scaffold

While a direct search for "this compound" in the FDA's approved drug database does not yield a straightforward list of drugs containing this exact starting material, the broader pyrimidine scaffold is highly prevalent in approved therapeutics. As mentioned, the JAK inhibitor Baricitinib contains a pyrrolo[2,3-d]pyrimidine core, the synthesis of which often involves halogenated pyrimidine precursors.[19][20] Another example is Fostamatinib , a spleen tyrosine kinase (Syk) inhibitor, which contains a 5-fluoropyrimidine (B1206419) ring.[4] The synthetic routes to these complex molecules often rely on the versatile chemistry of halogenated pyrimidines, underscoring the indirect but critical role of compounds like this compound in the pharmaceutical industry.

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal chemists with a powerful platform for the design and synthesis of novel therapeutic agents. The this compound scaffold has proven to be a key component in the development of potent kinase inhibitors for the treatment of cancer and serves as a crucial starting point for the synthesis of a diverse range of biologically active molecules. As our understanding of disease pathways deepens and the demand for targeted therapies grows, the strategic use of this compound in drug discovery is poised to continue delivering innovative and effective medicines for the foreseeable future.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]

- 18. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. AU2018366342A1 - Method for preparing Baricitinib - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromopyrimidine with various boronic acids. This reaction is a fundamental tool in medicinal chemistry and materials science for the synthesis of 5-arylpyrimidines, a common scaffold in biologically active compounds.

The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of carbon-carbon bonds. The reaction is tolerant of a wide range of functional groups and typically proceeds with high yields. Both palladium and nickel-based catalyst systems have been successfully employed for the coupling of this compound.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound with different boronic acids, providing a comparative overview of catalyst systems, bases, solvents, and corresponding yields.

| Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |

| 2-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane (B91453)/H₂O | 85-95 | >15 | 86 |

| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 82 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 88 |

| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 90 |

| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 85 |

| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 84 |

| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 80 |

| 4-Acetylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 85-95 | >15 | 78 |

Experimental Protocols

This section provides detailed methodologies for both palladium and nickel-catalyzed Suzuki-Miyaura coupling of this compound.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the coupling of bromo-heterocycles with arylboronic acids.[1][2][3]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)

-

1,4-Dioxane

-

Water (degassed)

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol is based on a procedure for the nickel-catalyzed coupling of this compound with 3-furanylboronic acid.[4][5]

Materials:

-

This compound

-

3-Furanylboronic acid (2.5 equivalents)

-

Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)

-

Potassium phosphate (K₃PO₄), anhydrous (4.5 equivalents)

-

tert-Amyl alcohol

-

Round-bottom flask

-

Magnetic stir bar

-

Reflux condenser

-

Oil bath

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask containing a magnetic stir bar, add anhydrous potassium phosphate (4.50 equiv).

-

Under a nitrogen atmosphere, add this compound (1.00 equiv), 3-furanylboronic acid (2.50 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (0.005 equiv).

-

Add tert-amyl alcohol (to make a 0.3 M solution with respect to this compound).

-

The flask is fitted with a reflux condenser and the mixture is heated in a pre-heated oil bath at 120 °C with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 1 hour.

-

After completion, the reaction mixture is cooled to room temperature.

-

Add deionized water and diethyl ether to the flask and stir for 15 minutes.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically requiring a copper(I) co-catalyst and a mild base, has become an indispensable tool in modern organic synthesis.[1] Its broad functional group tolerance and mild reaction conditions have led to its widespread use in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1]

The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[2] The introduction of an alkynyl moiety at the 5-position of the pyrimidine ring can significantly influence the biological activity of the molecule, making the Sonogashira coupling of 5-bromopyrimidine a key transformation in the synthesis of novel drug candidates. These 5-alkynylpyrimidine derivatives are valuable intermediates and can serve as precursors for a variety of more complex structures.

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of this compound with a range of terminal alkynes, aimed at researchers and professionals in the field of drug discovery and development.

Reaction Principle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper intermediates. The generally accepted mechanism is as follows:

-

Palladium Cycle: The active Pd(0) species undergoes oxidative addition with this compound to form a Pd(II)-pyrimidine complex.

-

Copper Cycle: In the presence of a base, the terminal alkyne reacts with a copper(I) salt (e.g., CuI) to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transmetalates with the Pd(II)-pyrimidine complex, transferring the alkynyl group to the palladium center and regenerating the copper(I) catalyst.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 5-alkynylpyrimidine product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of a 5-halopyrimidine derivative with various terminal alkynes. While the substrate is a 2-benzyloxy-5-iodopyrimidine, the reactivity is comparable to this compound, and these results provide a good indication of the expected outcomes.

| Entry | Terminal Alkyne | Product | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | But-3-yn-1-ol | 2-Benzyloxy-5-(4-hydroxybut-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |

| 2 | Prop-2-yn-1-ol | 2-Benzyloxy-5-(3-hydroxyprop-1-yn-1-yl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 82 |

| 3 | Phenylacetylene | 2-Benzyloxy-5-(phenylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |

| 4 | 4-Ethynyltoluene | 2-Benzyloxy-5-((4-methylphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 90 |

| 5 | 4-Methoxyphenylacetylene | 2-Benzyloxy-5-((4-methoxyphenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 88 |

| 6 | 4-Chlorophenylacetylene | 2-Benzyloxy-5-((4-chlorophenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 86 |

| 7 | 4-Nitrophenylacetylene | 2-Benzyloxy-5-((4-nitrophenyl)ethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 5 | 80 |

| 8 | Cyclopropylacetylene | 2-Benzyloxy-5-(cyclopropylethynyl)pyrimidine | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 75 |

Data adapted from a study on 2-benzyloxy-5-iodopyrimidine, which is expected to have similar reactivity to this compound under these conditions.[3]

Mandatory Visualization

Caption: General experimental workflow for the Sonogashira coupling.

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Experimental Protocols

The following are detailed protocols for the Sonogashira coupling of this compound with a terminal alkyne. These protocols are based on established procedures for structurally similar substrates and should serve as a comprehensive guide.

Protocol 1: General Procedure at Room Temperature

This protocol is suitable for many terminal alkynes and offers mild reaction conditions.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.5 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)

-

Copper(I) iodide (CuI) (5-10 mol%)

-

Triethylamine (B128534) (Et₃N) (2.0-3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂ and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).

-

Add anhydrous THF, followed by triethylamine.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne dropwise to the reaction mixture via syringe.

-

Stir the reaction at room temperature for 3-16 hours, or until completion as indicated by TLC or LC-MS.

-

After the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to yield the final 5-alkynylpyrimidine product.

Protocol 2: Procedure at Elevated Temperature

This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1 - 1.2 equiv)

-

Palladium(II) trifluoroacetate (B77799) (Pd(CF₃COO)₂) (2.5 mol%)

-

Triphenylphosphine (PPh₃) (5 mol%)

-

Copper(I) iodide (CuI) (5-7 mol%)

-

Triethylamine (Et₃N)

-

Anhydrous Dimethylformamide (DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction flask, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add anhydrous DMF, followed by triethylamine and the terminal alkyne.

-

Stir the reaction mixture at a temperature ranging from 60 °C to 100 °C for 3 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynylpyrimidine.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, changing the palladium source or ligand, or using a different base or solvent. For less reactive bromides, using a more polar aprotic solvent like DMF and a higher temperature can be beneficial.

-

Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can often be minimized by the slow addition of the terminal alkyne, using a lower concentration of the copper catalyst, or by running the reaction under strictly anaerobic conditions.

-

Dehalogenation of this compound: If significant dehalogenation is observed, a milder base or lower reaction temperature may be necessary.

-

Reaction Stalls: If the reaction does not go to completion, fresh catalyst can be added. Ensure all reagents and solvents are anhydrous and the reaction is maintained under an inert atmosphere.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes is a highly effective method for the synthesis of a diverse range of 5-alkynylpyrimidines. These compounds are valuable building blocks in the development of new therapeutic agents. The provided protocols and application notes offer a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors. Careful optimization of reaction conditions will be key to achieving high yields and purity for specific substrate combinations.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-Bromopyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are common motifs in pharmaceutical agents. The amination of 5-bromopyrimidine is a key transformation, providing access to a wide range of 5-aminopyrimidine (B1217817) derivatives that are important building blocks for bioactive molecules.

These application notes provide a comprehensive overview of the reaction conditions, detailed experimental protocols, and a summary of quantitative data for the Buchwald-Hartwig amination of this compound.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination involves a sequence of steps mediated by a palladium catalyst. It begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated to form a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-aryl- or N-heteroarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of this compound with a variety of amines. These conditions can serve as a starting point for optimization.

| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 95 |

| 4-Fluoroaniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 24 | 88 |

| 4-Methoxyaniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 24 | 92 |

| Aniline | Pd₂(dba)₃ (2) | Xantphos (8) | K₃PO₄ (1.4) | Toluene | 100 | 24 | 85 |

| Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 90 |

| Piperidine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | 18 | 93 |

Data is compiled from representative literature procedures. Yields are isolated yields and may vary depending on the specific reaction scale and conditions.

Experimental Protocols

General Procedure for the Buchwald-Hartwig Amination of this compound

This protocol provides a detailed methodology for a typical Buchwald-Hartwig amination reaction of this compound.

Materials:

-

This compound

-

Amine of choice

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine (B1218219) ligand (e.g., Xantphos)

-

Base (e.g., NaOt-Bu or K₃PO₄)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or oven-dried round-bottom flask with a condenser and septum)

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol of Pd₂(dba)₃) and the phosphine ligand (e.g., 0.08 mmol of Xantphos).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

-

-

Reagent Addition:

-

Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol of NaOt-Bu or K₃PO₄).

-

Add this compound (1.0 mmol).

-

Add the amine (1.2 mmol).

-

-

Solvent Addition:

-

Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.

-

-

Reaction:

-

Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.

-

Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-